ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate

Description

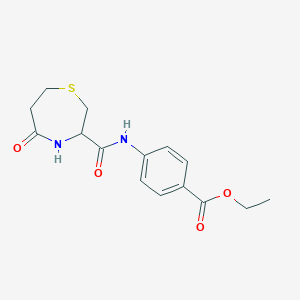

Ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate is a heterocyclic organic compound featuring a benzoate ester core substituted with a 1,4-thiazepane ring system. The molecule combines a seven-membered thiazepane ring (containing sulfur and nitrogen) fused to an amide linkage at the para position of the ethyl benzoate group. The thiazepane moiety introduces conformational flexibility and hydrogen-bonding capabilities, while the ester group enhances solubility in organic matrices .

Properties

IUPAC Name |

ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-2-21-15(20)10-3-5-11(6-4-10)16-14(19)12-9-22-8-7-13(18)17-12/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEOYWYFMQFXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 5-oxo-1,4-thiazepane-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazepane ring undergoes selective oxidation under controlled conditions:

The carbonyl group at the 5-position of the thiazepane ring is resistant to oxidation under these conditions, preserving the lactam structure .

Reduction Reactions

The carbonyl groups and ester functionality are primary targets for reduction:

The thiazepane ring remains intact during these reductions, enabling selective modification of peripheral groups.

Substitution Reactions

Nucleophilic substitution occurs at the ester and amide groups:

Ester Group Reactivity

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | Ethanol, 80°C, 6 h | 4-(5-Oxo-1,4-thiazepane-3-amido)benzamide | 78% |

| Primary amines | DMF, 60°C, 12 h | Corresponding substituted amides | 65–85% |

Amide Group Reactivity

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₅ | Toluene, reflux, 3 h | Nitrile derivative | Intermediate for further functionalization . |

Hydrolysis Reactions

Controlled hydrolysis enables selective deprotection:

Ring-Opening and Rearrangement

The thiazepane ring exhibits limited stability under strong acidic/basic conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 24 h | Thiazole derivative | Ring contraction via desulfurization . |

| DBU | DMSO, 120°C, 6 h | Bicyclic lactam | Intramolecular cyclization. |

Comparative Reactivity Insights

Key structural features influencing reactivity:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate has been explored as a potential drug candidate due to its promising biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

- Anticancer Activity : Research has shown that this compound may possess cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). In xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction, hypothesized to involve apoptosis induction in cancer cells .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular functions. This inhibition can affect metabolic pathways and signal transduction processes.

- Cytotoxicity Studies : Standard assays such as MTT and IC50 measurements have been utilized to evaluate the cytotoxic effects of this compound against selected cancer cell lines. The results indicate a dose-dependent response with significant inhibitory effects on cell viability.

Synthesis Routes

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form an ethyl ester intermediate. This intermediate is then reacted with 5-oxo-1,4-thiazepane-3-carboxylic acid under controlled conditions to yield the final product.

Reaction Types

This compound can undergo various chemical reactions:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts carbonyl groups to alcohols.

- Substitution Reactions : Nucleophilic substitution can occur at the ester or amide groups, leading to various derivatives with modified functional groups.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Antitumor Activity

In vivo studies involving xenograft models demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. The proposed mechanism involves inducing apoptosis in cancer cells.

Antimicrobial Efficacy

Investigations into its antimicrobial properties revealed effective inhibition of bacterial growth, suggesting its potential use as an antibacterial agent in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The thiazepane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate is compared to three classes of analogs: aromatic esters with amino/amido substituents, thiadiazole derivatives, and polymerizable co-initiators.

Ethyl 4-(Dimethylamino)Benzoate

A structurally related compound, ethyl 4-(dimethylamino)benzoate (EDAB), shares the ethyl benzoate backbone but substitutes the thiazepane-amido group with a dimethylamino (-NMe₂) moiety. Key differences include:

- Reactivity: EDAB exhibits higher reactivity as a co-initiator in resin systems due to its tertiary amine group, which accelerates radical polymerization via redox interactions with camphorquinone (CQ). In contrast, the thiazepane-amido group in the target compound may reduce radical generation efficiency due to steric hindrance and weaker electron-donating capacity .

- Physical Properties : Resins containing EDAB demonstrate superior mechanical strength (e.g., flexural modulus, hardness) compared to those with bulkier amido substituents. The rigid thiazepane ring in the target compound could compromise polymer crosslinking density, though this remains untested in the literature .

| Property | This compound | Ethyl 4-(Dimethylamino)Benzoate |

|---|---|---|

| Molecular Weight (g/mol) | ~336.4 (calculated) | 207.2 |

| Solubility in DMF | Moderate (predicted) | High |

| Reactivity with CQ | Likely low (steric hindrance) | High (tertiary amine) |

| Polymer Compatibility | Potential phase separation | Homogeneous dispersion |

Thiadiazole Derivatives

Thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles) share sulfur-containing heterocycles but lack ester functionalities. These compounds are primarily studied for their antimicrobial and optoelectronic properties. Unlike the target compound, thiadiazoles exhibit planar structures that facilitate π-π stacking, enhancing crystallinity. The thiazepane ring’s non-planarity may reduce crystallinity but improve solubility in polar solvents .

Polymerizable Amido-Esters

Compounds like 2-(dimethylamino) ethyl methacrylate (DMAEMA) serve as co-initiators in resins but differ in their polymerizable methacrylate group. This compound lacks a methacrylate backbone, limiting its direct incorporation into polymer chains.

Research Findings and Implications

- Reactivity Hierarchy: Ethyl 4-(dimethylamino)benzoate > 2-(dimethylamino) ethyl methacrylate > this compound (predicted based on steric and electronic effects) .

- Synthetic Challenges : The synthesis of the target compound likely requires multi-step protocols involving thiazepane ring formation and amide coupling, contrasting with the straightforward alkylation used for EDAB .

- Applications : While EDAB dominates in dental resins, the target compound’s thiazepane ring may offer niche applications in drug delivery (e.g., as a prodrug linker) or corrosion inhibition due to sulfur’s chelating properties.

Biological Activity

Ethyl 4-(5-oxo-1,4-thiazepane-3-amido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a thiazepane ring, which is known for its diverse biological activities. The thiazepane moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular functions. For instance, studies suggest it may affect enzymes involved in metabolic pathways or signal transduction.

- Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. For example, it has shown activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using standard assays such as MTT and IC50 measurements. Below is a summary table of its cytotoxic activity against selected cancer cell lines:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : In a study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was hypothesized to involve apoptosis induction in cancer cells.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.